molecular formula C39H54N6O8S B1662469 Saquinavir mesylate CAS No. 149845-06-7

Saquinavir mesylate

Cat. No. B1662469
CAS RN: 149845-06-7
M. Wt: 766.9 g/mol
InChI Key: IRHXGOXEBNJUSN-YOXDLBRISA-N
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Description

Saquinavir mesylate, sold under the brand names Invirase and Fortovase, is an antiretroviral medication used in combination with other medications to treat or prevent HIV/AIDS . It is typically used with ritonavir or lopinavir/ritonavir to increase its effect . It is in the protease inhibitor class and works by blocking the HIV protease .


Synthesis Analysis

A study found that a new salt consisting of Saquinavir Mesylate (SQVM) and sodium decyl sulfate (SDS) was crystallized during a dissolution test . The crystallographic structures of the new salt and the SQVM were compared . The solid form obtained was characterized by a structural analysis through X-ray single crystal and powder diffraction .


Molecular Structure Analysis

The crystal structure of Saquinavir Mesylate was elucidated through a crystallographic analysis . The anionic part of SDS interacts with the cationic segment of SQVM to obtain a new salt designated as SQV-DS, which precipitates . The main difference between the two structures occurs in the c-axis expansion .


Chemical Reactions Analysis

The interaction of Saquinavir Mesylate with sodium decyl sulfate (SDS) medium during a dissolution test led to the formation of a new salt . This suggests that Saquinavir Mesylate can undergo chemical reactions under certain conditions .


Physical And Chemical Properties Analysis

Saquinavir mesylate is a peptidomimetic hydroxyethylamine inhibitor used in antiretroviral therapy . It inhibits both HIV-1 and HIV-2 proteases .

Scientific Research Applications

HIV Protease Inhibitor

Saquinavir Mesylate is primarily used as an HIV Protease Inhibitor in antiretroviral therapy . It inhibits both HIV-1 and HIV-2 proteases, which are essential enzymes in the life-cycle of HIV. By inhibiting these enzymes, Saquinavir Mesylate prevents the virus from maturing and proliferating.

Anti-Cancer Agent

Studies have also looked at Saquinavir Mesylate as a possible anti-cancer agent . While the exact mechanisms are still under investigation, it’s believed that the drug may interfere with the growth and proliferation of cancer cells.

Nanotechnology Drug Delivery

Nanotechnology is now considered a promising drug delivery method for orally administered hydrophobic drugs to their sites of action . The effect of nanodispersion on cellular transport and accumulation of Saquinavir Mesylate was investigated. The use of HPMC and Pluronic F127 produced Saquinavir Mesylate Solid Drug Nanoparticles (SDNs) with improved permeation in Caco-2 cells and improved accumulation in CEM cells .

Enhancement of Drug Absorption

Saquinavir Mesylate has been used in research to enhance drug absorption and accumulation through the formation of solid drug nanoparticles . This approach aims to improve the bioavailability of the drug, making it more effective in its therapeutic applications.

Solid Dispersions for Improved Dissolution

Saquinavir Mesylate has been used in the development of solid dispersions (SDs) to enhance the drug dissolution rate . This is particularly useful for drugs with poor aqueous solubility, as it can improve their bioavailability.

Investigation of Drug-Carrier Interactions

Research has been conducted into the physicochemical characterization of Saquinavir Mesylate solid dispersions using Gelucire 44/14 or PEG 4000 as carrier . This research helps to understand the interactions between the drug and the carrier, which can inform the development of more effective drug delivery systems.

Mechanism of Action

Target of Action

Saquinavir mesylate primarily targets the HIV-1 and HIV-2 proteases , enzymes that are crucial for the life cycle of the HIV virus . These proteases play a significant role in the maturation and replication of the virus .

Mode of Action

Saquinavir mesylate is a selective, competitive, and reversible HIV protease inhibitor . It works by blocking the protease enzyme, thereby disrupting the virus’s ability to replicate . This inhibition interferes with the formation of essential proteins and enzymes, leading to the production of non-functional, immature, and non-infectious virions .

Biochemical Pathways

The primary biochemical pathway affected by saquinavir mesylate is the HIV-1 viral lifecycle . By inhibiting the HIV-1 protease, saquinavir mesylate prevents the proteolytic cleavage of viral polyprotein precursors into individual functional proteins . This inhibition disrupts the maturation and replication of the virus, leading to the release of structurally defective and functionally inactive viral particles .

Pharmacokinetics

Saquinavir mesylate is rapidly absorbed from the gastrointestinal tract, but only about 4% reaches the systemic circulation due to its poor oral bioavailability . It is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme . The drug is mostly eliminated through feces, with 81% to 88% excreted after 5 days . Its half-life is approximately 9-15 hours . The bioavailability of saquinavir mesylate significantly increases when co-administered with ritonavir, a potent enzyme inhibitor .

Result of Action

The primary result of saquinavir mesylate’s action is the reduction of the viral load in HIV-infected individuals . By inhibiting the HIV protease, it prevents the virus from maturing and replicating, thereby slowing the progression of the disease . This helps delay problems related to AIDS or HIV disease from occurring .

Action Environment

The action, efficacy, and stability of saquinavir mesylate can be influenced by various environmental factors. For instance, the drug’s bioavailability is significantly affected by food intake . Additionally, the drug’s efficacy can be enhanced by co-administration with other antiretroviral agents, such as ritonavir . Furthermore, saquinavir mesylate’s interaction with other drugs metabolized through the CYP3A4 system can affect its pharmacokinetics and overall effectiveness .

Safety and Hazards

Saquinavir mesylate may cause serious side effects including heart rhythm problems, high blood sugar, and liver problems . It may also cause nausea, vomiting, diarrhea, stomach pain, and changes in the shape or location of body fat . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Saquinavir mesylate has shown promise in silico and in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) . It has also shown effects in vitro and in vivo in several types of cancer, demonstrating cytotoxicity, apoptosis, inhibition of cell invasion, and improvement of radiosensibility of cancer cells . This suggests potential future directions for the repurposing of Saquinavir mesylate for COVID-19 and cancer treatment .

properties

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXGOXEBNJUSN-YOXDLBRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127779-20-8 (Parent)
Record name Saquinavir mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023835
Record name Saquinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saquinavir mesylate

CAS RN

149845-06-7
Record name Saquinavir mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149845-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saquinavir mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saquinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAQUINAVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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